REACTION_CXSMILES
|
[NH2:1][C:2]1[C:6]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)=[CH:5][NH:4][N:3]=1.[C:13]([Cl:19])(=O)[CH2:14][C:15]([Cl:17])=O>O1CCCC1.[OH-].[Na+]>[Cl:17][C:15]1[CH:14]=[C:13]([Cl:19])[N:3]2[N:4]=[CH:5][C:6]([C:7]3[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=3)=[C:2]2[N:1]=1 |f:3.4|
|
Name
|
|
Quantity
|
208 mg
|
Type
|
reactant
|
Smiles
|
NC1=NNC=C1C1=CC=CC=C1
|
Name
|
|
Quantity
|
153 μL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
15 μL
|
Type
|
reactant
|
Smiles
|
C(CC(=O)Cl)(=O)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was further stirred at room temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
CUSTOM
|
Details
|
This reaction liquid
|
Type
|
WASH
|
Details
|
washed with ethyl acetate
|
Type
|
ADDITION
|
Details
|
by the addition of hydrochloric acid
|
Type
|
EXTRACTION
|
Details
|
it was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The extracts thus obtained
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was then distilled off
|
Type
|
WASH
|
Details
|
the resulting solid was washed with diethyl ether
|
Type
|
ADDITION
|
Details
|
Phosphoryl chloride (4 mL) was added to the resulting solid with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the resulting suspension was stirred for 6 hours
|
Duration
|
6 h
|
Type
|
TEMPERATURE
|
Details
|
while refluxing the same
|
Type
|
TEMPERATURE
|
Details
|
with heating
|
Type
|
DISTILLATION
|
Details
|
The phosphoryl chloride was distilled off from the reaction liquid, ethanol
|
Type
|
ADDITION
|
Details
|
was added to the resulting residue with ice-
|
Type
|
TEMPERATURE
|
Details
|
cooling
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 15 minutes
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
After the reaction liquid
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
ADDITION
|
Details
|
the concentrate was diluted with water
|
Type
|
EXTRACTION
|
Details
|
extracted with methylene chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off
|
Type
|
CUSTOM
|
Details
|
the resulting residue was purified by the silica gel column chromatography (ethyl acetate/hexane=1:10)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=NC=2N(C(=C1)Cl)N=CC2C2=CC=CC=C2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |